molecular formula C₂₂H₃₁D₃O₅ B1160480 15-Keto Limaprost-d3

15-Keto Limaprost-d3

Cat. No.: B1160480
M. Wt: 381.52
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Prostaglandin (B15479496) E1 Analog Metabolism Research

Prostaglandin E1 (PGE1) and its analogs, such as Limaprost, are lipid compounds with hormone-like effects that play significant roles in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation. ontosight.aimedchemexpress.comresearchgate.net Limaprost is a synthetic, orally active PGE1 analog developed to have a longer half-life and greater potency than its parent compound. caymanchem.comdrugbank.com Understanding the metabolic fate of these analogs is crucial for evaluating their efficacy and duration of action.

The metabolism of Limaprost is complex, involving processes such as β-oxidation, oxidation at the ω-chain, isomerization of the cyclopentene (B43876) ring, and reduction of a carbonyl group. medtigo.commims.comamazonaws.com A key metabolic pathway for prostaglandins (B1171923) involves the oxidation of the 15-hydroxyl group to a ketone, followed by the reduction of the 13,14-double bond, leading to the formation of 13,14-dihydro-15-keto metabolites. ontosight.aichemicalbook.in These metabolites, including 15-Keto Limaprost, are generally considered to be biologically less active or inactive. medchemexpress.comcaymanchem.com

The study of these metabolic pathways requires highly sensitive and specific analytical methods to differentiate and quantify the parent drug and its various metabolites in biological matrices. This is where the unique properties of 15-Keto Limaprost-d3 become indispensable.

Principles and Significance of Stable Isotope-Labeled Compounds in Modern Bioanalysis and Pharmacological Investigations

Stable isotope-labeled (SIL) compounds are molecules in which one or more atoms have been replaced by their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comalfa-chemistry.com These labeled compounds are nearly chemically identical to their unlabeled counterparts but have a higher mass. acanthusresearch.com This mass difference allows them to be distinguished and quantified by mass spectrometry (MS). lumiprobe.comnih.gov

The use of SIL compounds, particularly deuterated standards, as internal standards in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis. clearsynth.comnuvisan.comcrimsonpublishers.com Internal standards are added in a known quantity to samples and are used to correct for variations during sample preparation, extraction, and analysis, thereby improving the precision and accuracy of quantitative measurements. clearsynth.comcrimsonpublishers.com

Key advantages of using stable isotope-labeled internal standards include:

Enhanced Accuracy and Precision: They closely mimic the behavior of the analyte during sample processing and analysis, compensating for matrix effects and procedural losses. acanthusresearch.comclearsynth.com

Improved Specificity: The mass difference allows for clear differentiation between the analyte and the internal standard, reducing interference from other compounds in the sample. clearsynth.com

Robust Method Validation: They are essential for developing and validating robust and reliable analytical methods. clearsynth.com

Applications in Pharmacokinetics: SIL compounds are crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. acanthusresearch.comalfa-chemistry.com

Rationale for this compound as a Key Research Standard and Tracer

This compound is the deuterium-labeled version of 15-Keto Limaprost. pharmaffiliates.com The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. caymanchem.comcaymanchem.com This specific labeling makes it an ideal internal standard for the quantification of its unlabeled counterpart, 15-Keto Limaprost, as well as the parent drug, Limaprost, in pharmacokinetic and metabolic studies. caymanchem.comcaymanchem.comsci-hub.st

The rationale for its use stems from the need for precise measurement of Limaprost and its metabolites, which are often present at very low concentrations in biological fluids like plasma. sci-hub.st Given Limaprost's rapid metabolism, accurate quantification of its metabolites is essential for a complete understanding of its pharmacological profile. sci-hub.st

By using this compound as an internal standard, researchers can confidently and accurately measure the levels of 15-Keto Limaprost, a significant metabolite. This allows for detailed investigations into the metabolic pathways of Limaprost, helping to elucidate its in vivo behavior and contribute to the broader understanding of prostaglandin E1 analog pharmacology. caymanchem.comsci-hub.st

Properties

Molecular Formula

C₂₂H₃₁D₃O₅

Molecular Weight

381.52

Synonyms

(2E,11α,13E,17S)-11-Hydroxy-17-(methyl-d3)-20-methyl-9,15-dioxoprosta-2,13-_x000B_dien-1-oic Acid; 

Origin of Product

United States

Synthetic Strategies and Characterization Methodologies for Deuterated Prostaglandin Analogs, with Focus on 15 Keto Limaprost D3

Chemical Synthesis Pathways for Prostaglandin (B15479496) Metabolites and Derivatives

The synthesis of complex prostaglandin analogs like Limaprost and its metabolites is a multi-step process that requires careful control of stereochemistry. acs.org A common foundational strategy involves building the characteristic five-membered ring, which serves as the core of the prostaglandin structure. metwarebio.comcreative-proteomics.com Two side chains are then meticulously attached to this ring. creative-proteomics.com

The synthesis of a 15-keto prostaglandin analog typically begins with a precursor molecule containing a 15α-hydroxyl group. nih.govresearchgate.net This hydroxyl group is then oxidized to form the keto group. This transformation is a key step in mimicking the metabolic pathway where enzymes would naturally perform this oxidation. nih.govresearchgate.net For laboratory synthesis, specific chemical reagents are chosen to perform this oxidation selectively without altering other parts of the molecule. The Horner-Emmons-Wadsworth reaction is another important technique used in these synthetic pathways, particularly for constructing the α-side chain to yield a 15-keto prostaglandin analogue. researchgate.netrsc.org

The general synthetic approach can be summarized as:

Core Ring Formation: Synthesis of the fundamental cyclopentane (B165970) (five-carbon) ring structure. nih.govcreative-proteomics.com

Side Chain Installation: Attachment of the two characteristic hydrocarbon side chains to the ring. creative-proteomics.com

Functional Group Modification: Conversion of the 15-hydroxyl group on the precursor to a keto group through a controlled oxidation reaction to yield the final 15-keto metabolite. nih.govresearchgate.net

Targeted Deuteration Approaches for Stable Isotope Incorporation in Complex Organic Molecules

Incorporating a stable isotope label, such as deuterium (B1214612), into a complex molecule like 15-Keto Limaprost is a crucial step for its use as an internal standard. acs.org The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium. This labeling is ideally performed late in the synthesis to be efficient. acs.org The placement of these deuterium atoms is critical; they must be in a chemically stable position to prevent exchange with hydrogen atoms from the surrounding environment. hilarispublisher.comthermofisher.com

Several methods exist for introducing deuterium into organic molecules:

Hydrogen Isotope Exchange: This method involves exchanging hydrogen atoms with deuterium using a deuterium source like deuterium oxide (D₂O), often with a catalyst. resolvemass.caresearchgate.net

Deuterated Reagents: A highly specific method involves using a chemical reagent that is already deuterated. For instance, to introduce a trideuteromethyl group (-CD₃), a reagent like methyl-d3-amine (B1598088) or a similar precursor can be used in the synthesis. google.com This allows for precise, targeted placement of the deuterium label. researchgate.net

Reductive Deuteration: This technique uses deuterium-based reducing agents to introduce the isotope. researchgate.net

For 15-Keto Limaprost-d3, a common strategy would be to incorporate a building block that already contains the three deuterium atoms at a non-exchangeable position. thermofisher.com The goal is to create a molecule that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. criver.comavantiresearch.com A mass difference of at least 3 Daltons is generally recommended to ensure clear analytical resolution. criver.com

Analytical Verification of Isotopic Purity and Structural Integrity in Research Materials

After synthesis, rigorous analytical testing is required to confirm the compound's identity and purity. researchgate.net This process verifies the structural integrity of the molecule and determines the success of the isotopic labeling. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach. rsc.orgresearchgate.netansto.gov.au

Key Analytical Techniques:

Technique Purpose Details
Mass Spectrometry (MS) Confirms molecular weight and isotopic enrichment.High-resolution mass spectrometry (HRMS) precisely measures the mass of the molecule, confirming the incorporation of the three deuterium atoms by a corresponding mass shift. researchgate.net It also helps quantify the isotopic purity by analyzing the relative abundance of labeled versus unlabeled molecules. avantiresearch.comansto.gov.au Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural confirmation. metwarebio.comcreative-proteomics.comcreative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms molecular structure and site of deuteration.¹H NMR (Proton NMR) is used to verify the overall structure. The absence of signals at specific positions confirms that deuterium atoms have successfully replaced hydrogen atoms. rsc.org¹³C NMR can also be used, as the signal for a carbon atom attached to deuterium will be affected in a predictable way. nih.gov²H NMR (Deuterium NMR) directly detects the deuterium atoms, providing definitive proof of their incorporation and location within the molecule. ansto.gov.au

This comprehensive analysis ensures the synthesized material, such as this compound, meets the high-quality standards required for its use in quantitative research, providing a reliable certificate of analysis. criver.comansto.gov.au

Advanced Bioanalytical Methodologies for the Quantitative Determination of Prostaglandins and Their Metabolites Using 15 Keto Limaprost D3

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development of robust LC-MS/MS assays is fundamental for the accurate measurement of prostaglandins (B1171923). These methods offer high selectivity and sensitivity, allowing for the simultaneous analysis of multiple prostanoids without the need for derivatization. nih.gov Validation of these assays is performed according to stringent guidelines from regulatory bodies like the EMA and FDA to ensure reliability and reproducibility. nih.govnih.gov

Optimization of Chromatographic Separation Techniques

Effective chromatographic separation is critical, especially when dealing with isomeric prostaglandins, such as PGE2 and PGD2, which have similar fragmentation patterns in tandem mass spectrometry. nih.gov The choice of the stationary phase and mobile phase composition is crucial for achieving baseline separation of these isomers. For instance, phenyl-hexyl stationary phases have demonstrated superior performance in resolving PGD2 and PGE2 compared to other phases. nih.gov

Key parameters that are optimized during method development include:

Column Chemistry: Reversed-phase columns, particularly C18 and phenyl-hexyl, are commonly employed for prostaglandin (B15479496) analysis. nih.govdmbj.org.rs

Mobile Phase Composition: Gradients using solvents like acetonitrile or methanol with water, often containing additives like formic acid or acetic acid, are used to achieve optimal separation. nih.gov

Flow Rate and Gradient Profile: Careful adjustment of the flow rate and the gradient elution program is necessary to ensure sharp peaks and adequate separation of all target analytes.

Below is an interactive data table summarizing typical chromatographic conditions used for prostaglandin analysis.

ParameterCondition 1Condition 2
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µmC18 Core-Shell, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 10 mM Ammonium Acetate in Water0.1% Formic Acid in Water
Mobile Phase B Methanol0.1% Formic Acid in Methanol/Water (65:35, v/v)
Gradient Linear GradientIsocratic
Flow Rate 0.2 mL/min0.25 mL/min

Principles and Application of Electrospray Ionization (ESI) in Quantitative Analysis

Electrospray ionization (ESI) is a soft ionization technique widely used in LC-MS for the analysis of biomolecules, including prostaglandins. researchgate.net It allows for the ionization of analytes directly from the liquid phase into the gas phase, minimizing fragmentation and preserving the molecular ion. researchgate.net

The process involves several key steps:

Nebulization: The liquid effluent from the LC column is forced through a heated capillary, creating a fine spray of charged droplets.

Droplet Shrinkage: The solvent in the droplets evaporates, increasing the charge density on the surface.

Ion Formation: As the droplets shrink, the coulombic repulsion overcomes the surface tension, leading to the formation of gas-phase ions of the analyte. researchgate.net

ESI can be operated in both positive and negative ion modes. For prostaglandins, which are carboxylic acids, negative ion mode is often preferred as it readily forms [M-H]⁻ ions, leading to high sensitivity. nih.gov The sensitivity of ESI can be further enhanced by optimizing parameters such as spray voltage, source temperature, and gas flows. dmbj.org.rs In some cases, the addition of silver ions to the ESI solvent can significantly increase sensitivity by forming [PG + Ag]⁺ adducts. acs.orgnih.govnih.gov

Role of 15-Keto Limaprost-d3 as a Stable Isotope Internal Standard in LC-MS/MS

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of accurate quantitative analysis by LC-MS/MS. researchgate.net this compound, a deuterated analog of a prostaglandin metabolite, serves as an ideal internal standard for several reasons.

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. researchgate.net Since this compound has nearly identical physicochemical properties to the analyte of interest, it experiences similar matrix effects, allowing for accurate correction. nih.gov

Compensation for Sample Loss: During sample preparation, which can involve multiple extraction and purification steps, some analyte may be lost. The SIL-IS is added at the beginning of the process and accounts for these losses.

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the precision and accuracy of the measurement are significantly improved. researchgate.net

The selection of a suitable SIL-IS is critical. Deuterated standards like this compound are commonly used due to their relative ease of synthesis. sigmaaldrich.com However, it is essential to ensure the isotopic label is stable and does not exchange with protons from the solvent. sigmaaldrich.com Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) labeled standards offer greater stability in some cases. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Prostaglandin Analysis

While LC-MS/MS is the predominant technique, gas chromatography-mass spectrometry (GC-MS) has also been historically used for prostaglandin analysis. nih.gov GC-MS offers high sensitivity and selectivity but typically requires extensive sample preparation, including derivatization to increase the volatility of the prostaglandins. nih.govmdpi.com

Common derivatization steps for GC-MS analysis of prostaglandins include:

Esterification: The carboxyl group is converted to a methyl ester.

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com

Modified prostaglandins have also been utilized as internal standards in GC-MS to improve quantitative accuracy. nih.gov

Strategies for Sample Preparation from Biological Research Matrices (e.g., cell cultures, preclinical animal tissues/fluids)

The goal of sample preparation is to extract the prostaglandins of interest from the complex biological matrix and remove interfering substances. nih.gov Common techniques include:

Protein Precipitation (PPT): This involves adding a solvent like acetonitrile or methanol to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): The sample is partitioned between two immiscible liquid phases to separate the analytes from interfering components. researchgate.net A common LLE method for prostaglandins uses a mixture of hexane and ethyl acetate. nih.gov

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analytes while unwanted components are washed away. researchgate.net SPE offers high selectivity and can significantly concentrate the sample. nih.gov

The choice of sample preparation method depends on the specific biological matrix and the analytical goals. For instance, a combination of SPE and LLE may be used for complex samples like plasma to achieve the desired level of cleanliness. researchgate.net

Derivatization Techniques to Enhance Analytical Performance in Mass Spectrometry

While not always necessary for LC-MS/MS, derivatization can be employed to enhance the ionization efficiency and sensitivity of prostaglandins. nih.gov For example, derivatizing the carboxyl group can improve the response in positive ion mode ESI. mdpi.com One study demonstrated that derivatization with diethyl amino ethyl chloride significantly improved thermospray HPLC/MS sensitivity for several prostaglandins. nih.gov Another approach involves using charge-reversal derivatization to improve detection in positive ion mode. mdpi.com For GC-MS, as mentioned earlier, derivatization is essential to make the prostaglandins volatile enough for analysis. nih.govmdpi.com

Application of 15 Keto Limaprost D3 in Preclinical Pharmacokinetic and Metabolic Pathway Elucidation Studies

Elucidation of Metabolic Transformations of Limaprost and Related Prostaglandins (B1171923)

The metabolic fate of Limaprost is complex, involving several biotransformation pathways. medtigo.com The use of isotopically labeled compounds like 15-Keto Limaprost-d3 is instrumental in deciphering these intricate processes.

In Vitro Metabolic Stability and Metabolite Identification in Cellular and Subcellular Models (e.g., microsomes, hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's behavior in the body. nuvisan.compharmaron.com These assays typically utilize liver microsomes or hepatocytes to assess the rate of metabolism, which helps in determining the compound's half-life and potential for drug-drug interactions. nuvisan.com Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs), are often used for initial screening due to their robustness and adaptability to high-throughput formats. pharmaron.comevotec.com Hepatocytes, on the other hand, provide a more comprehensive, physiologically relevant model as they contain a full suite of phase I and phase II enzymes and cofactors. pharmaron.com

For Limaprost, in vitro studies have shown that it undergoes metabolism through several routes, including β-oxidation of the α-chain, oxidation at the ω-chain, isomerization of the cyclopentene (B43876) ring, and reduction of the carbonyl group at C-9. mims.comamazonaws.com Importantly, these studies also revealed that Limaprost does not inhibit key CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), which is a favorable characteristic that aids its metabolism. mims.comamazonaws.com The stability of a compound in these in vitro systems is a critical parameter, and studies have demonstrated that compounds can exhibit varying stability across different species' liver microsomes and hepatocytes. mdpi.com For instance, a study on a different compound showed it was stable in human and rat liver microsomes but less stable in dog and mouse liver microsomes. mdpi.com

The use of stable isotope-labeled compounds in these assays facilitates the identification and quantification of metabolites through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.comrroij.com

Identification of 15-Keto Metabolites as Key Endpoints in Drug Metabolism Pathways

The oxidation of the 15-hydroxyl group to a 15-keto group is a primary and crucial step in the metabolism of many prostaglandins, including Prostaglandin (B15479496) E1 (PGE1), of which Limaprost is an analogue. hmdb.cacaymanchem.com This conversion is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). hmdb.cacaymanchem.com The resulting 15-keto metabolites are often significantly less biologically active than their parent compounds in mammals. caymanchem.com

The formation of 15-keto metabolites, such as 15-keto-PGE1, is a key endpoint in the metabolic pathway. nih.gov These metabolites can be further transformed, for example, through reduction of the C13-C14 double bond. hmdb.ca The identification of these 15-keto derivatives is significant as they are considered metabolic products of the parent prostaglandins in mammals. nih.gov In the context of Limaprost, the formation of 15-Keto Limaprost is an anticipated metabolic step. The subsequent detection and quantification of its deuterated form, this compound, would confirm this pathway and allow for precise measurement of its formation rate.

Metabolic Pathways of Limaprost
Metabolic ProcessDescriptionKey Enzymes/FactorsSignificance
β-OxidationOxidation at the α-chain of the molecule. mims.comamazonaws.comFatty acid metabolic enzymesA major pathway for prostaglandin degradation.
ω-OxidationOxidation at the terminal end of the ω-chain. mims.comamazonaws.comCytochrome P450 enzymesContributes to the formation of dicarboxylic acid metabolites.
15-Hydroxyl OxidationConversion of the 15-hydroxyl group to a 15-keto group. hmdb.cacaymanchem.com15-hydroxyprostaglandin dehydrogenase (15-PGDH)Leads to biologically less active metabolites. caymanchem.com
Carbonyl ReductionReduction of the carbonyl group at the C-9 position. mims.comamazonaws.comCarbonyl reductasesAlters the structure and activity of the prostaglandin.
IsomerizationIsomerization of the cyclopentene ring. mims.comamazonaws.comIsomerasesStructural modification of the core ring.

Preclinical Pharmacokinetic Profiling and Disposition Studies Utilizing Stable Isotope Tracers

Stable isotope tracers, such as deuterated compounds, are invaluable tools in preclinical pharmacokinetic studies. rroij.comprosciento.com They allow for the differentiation of the administered drug from its endogenous counterparts and provide a highly sensitive method for tracking the drug's absorption, distribution, metabolism, and excretion (ADME). rroij.com

Absorption, Distribution, and Excretion (ADE) Investigations in Animal Models

Preclinical studies in animal models are essential to understand the ADME properties of a new drug candidate. genoskin.com In rat studies using radiolabeled Limaprost alfadex, it was found that 90-95% of the orally administered drug was absorbed. medtigo.commims.com Following absorption, the distribution is influenced by factors like plasma protein binding. Limaprost has been shown to be highly bound to human plasma proteins (95.8%). mims.comamazonaws.com

Excretion studies in rats revealed that after enterohepatic circulation, approximately 30% of the dose was excreted in the urine and about 70% in the feces within 72 hours. mims.com A significant portion, 75-80%, was eliminated via the bile. medtigo.commims.com The use of a stable isotope-labeled compound like this compound in such studies would allow for more precise quantification of the parent drug and its metabolites in various biological matrices without the need for radioactive materials. rroij.com

Assessment of Metabolic Clearance and Half-Life in Research Systems

Metabolic clearance and half-life are critical pharmacokinetic parameters that determine the dosing regimen of a drug. nih.gov In vitro systems, such as liver microsomes and hepatocytes, are used to determine the intrinsic clearance (CLint) of a compound, which reflects the inherent ability of the liver to metabolize a drug. nuvisan.compharmaron.com This in vitro data can then be used to predict in vivo hepatic clearance. nih.gov

Pharmacokinetic studies in healthy human volunteers have provided data on Limaprost's clearance and half-life. One study reported a mean elimination half-life of 1.64 hours and a mean total clearance of 1.77 liters per hour. nih.govdrugbank.comilo.org Another study in healthy adults found that after a single oral dose, the plasma concentration of Limaprost peaked quickly and then decreased with a half-life of about 0.5 hours. mims.com The rapid absorption and elimination are key characteristics of the compound. nih.govresearchgate.net The use of this compound as an internal standard in bioanalytical methods, such as LC-MS/MS, allows for highly accurate and sensitive quantification of Limaprost in plasma, which is essential for determining these pharmacokinetic parameters. nih.gov

Pharmacokinetic Parameters of Limaprost in Humans (Single Dose)
ParameterValue (Study 1) mims.comValue (Study 2) nih.govilo.orgDescription
Tmax (Time to Peak Plasma Concentration)0.333 hours0.5 hoursTime taken to reach the maximum drug concentration in plasma.
Cmax (Maximum Plasma Concentration)1.55 pg/mL (for 5 μg dose)13.37 pg/mL (for 30 μg dose)The highest concentration of the drug in the blood.
T1/2 (Elimination Half-Life)0.511 hours1.64 hoursTime required for the drug concentration in the body to decrease by half.
CL (Systemic Clearance)Not Reported1.77 L/hThe volume of plasma cleared of the drug per unit time.
AUC (Area Under the Curve)Not Reported22.98 pg·h/mL (to infinity)The total exposure to a drug that the body receives.

Investigation of Enzyme Kinetics and Metabolic Flux through Isotopic Labeling

Stable isotope labeling is a powerful technique for studying enzyme kinetics and quantifying metabolic fluxes within a cellular context. researchgate.netsemanticscholar.org Unlike in vitro studies with isolated enzymes, isotopic labeling allows for the investigation of metabolic pathways in a more physiologically relevant environment. researchgate.net

Role in Understanding Drug-Drug Interactions at the Metabolic Level (preclinical context)

In the preclinical assessment of a new chemical entity, understanding its potential for drug-drug interactions (DDIs) is a critical component of the safety evaluation. The use of isotopically labeled compounds, such as this compound, is instrumental in these studies, primarily as an internal standard for the accurate quantification of the corresponding metabolite in biological matrices. The investigation into the metabolic pathways of the parent compound, Limaprost, provides the foundational knowledge for predicting and understanding potential DDIs at the metabolic level.

Preclinical in vitro studies have been conducted to elucidate the metabolic profile of Limaprost and its potential to interact with the major drug-metabolizing enzyme system, Cytochrome P450 (CYP). These studies are fundamental to assessing whether Limaprost is likely to be a "victim" of DDIs, where its metabolism is altered by a co-administered drug, or a "perpetrator" of DDIs, where it alters the metabolism of other drugs.

Detailed Research Findings

Research into the metabolic fate of Limaprost has revealed that its biotransformation occurs through several pathways, including β-oxidation of the α-chain, oxidation at the terminal of the ω-chain, isomerization of the cyclopentene ring, and reduction of the carbonyl group at the C-9 position. mims.com The formation of 15-Keto Limaprost is a result of the oxidation of the 15-hydroxyl group, a common metabolic route for prostaglandins.

Crucially, preclinical in vitro experiments have demonstrated that Limaprost does not exert an inhibitory effect on the major human CYP isoenzymes responsible for the metabolism of a vast number of therapeutic drugs. mims.comamazonaws.com This finding is significant as it suggests a low likelihood of Limaprost acting as a perpetrator of metabolic DDIs by inhibiting the clearance of co-administered drugs that are substrates of these enzymes.

The following table summarizes the preclinical in vitro findings regarding the interaction of Limaprost with key Cytochrome P450 enzymes.

EnzymeFindingImplication for Drug-Drug Interactions (Preclinical)
CYP1A2No inhibition observed (in vitro). mims.comamazonaws.comLow potential for Limaprost to increase the plasma concentrations of co-administered drugs metabolized by CYP1A2.
CYP2C9No inhibition observed (in vitro). mims.comamazonaws.comLow potential for Limaprost to affect the metabolism of narrow therapeutic index drugs that are substrates of CYP2C9, such as warfarin.
CYP2C19No inhibition observed (in vitro). mims.comamazonaws.comUnlikely to interfere with the metabolic clearance of drugs like proton pump inhibitors or certain antidepressants that are metabolized by CYP2C19.
CYP2D6No inhibition observed (in vitro). mims.comamazonaws.comLow risk of altering the pharmacokinetics of the many cardiovascular and neurological drugs that are substrates for CYP2D6.
CYP3A4No inhibition observed (in vitro). mims.comamazonaws.comMinimal potential to impact the metabolism of the wide array of drugs metabolized by CYP3A4, which is the most abundant CYP enzyme in the human liver and is involved in the metabolism of over 50% of clinically used drugs. aumet.comnih.gov

The use of this compound as an analytical internal standard in pharmacokinetic studies allows for precise measurement of the 15-keto metabolite. The data generated from such studies, underpinned by the in vitro metabolism findings, would therefore be interpreted with the understanding that significant alterations in Limaprost or its metabolite levels due to CYP-mediated DDIs are not anticipated. This low potential for metabolic drug-drug interactions simplifies the clinical development and potential co-administration of Limaprost with other medications.

Mechanistic and Research Tool Applications of 15 Keto Limaprost D3 Beyond Bioanalysis

Utilization in Probing Prostaglandin (B15479496) Synthesis and Degradation Pathways

Stable isotope-labeled compounds are invaluable in metabolic flux analysis and the delineation of complex biochemical pathways. While direct studies employing 15-Keto Limaprost-d3 to probe prostaglandin synthesis and degradation are not extensively documented in publicly available research, the principles of using isotopically labeled metabolites provide a clear framework for its potential application in this area.

Prostaglandin metabolism is a rapid and intricate process. The initial enzymatic oxidation of the 15-hydroxyl group to a 15-keto group, followed by the reduction of the C13-C14 double bond, are key catabolic steps. nih.gov The use of tritiated prostaglandins (B1171923) has been instrumental in investigating these catabolizing sequences. nih.gov Similarly, deuterated compounds like this compound can serve as tracers. When introduced into a biological system, the mass difference imparted by the deuterium (B1214612) atoms allows for the precise tracking of its metabolic fate using mass spectrometry.

This approach enables researchers to:

Trace Metabolic Conversion: By monitoring the appearance of downstream metabolites that retain the deuterium label, scientists can map the sequential enzymatic reactions involved in the degradation of 15-keto prostaglandins.

Investigate Enzyme Kinetics: The use of labeled substrates can help in studying the kinetic isotope effect, providing insights into the rate-limiting steps and mechanisms of enzymes like 15-ketoprostaglandin Δ13-reductase. nih.gov

Discover Novel Metabolic Pathways: The analysis of all deuterated species in a biological sample can lead to the identification of previously unknown or alternative metabolic routes for prostaglandin degradation. creative-proteomics.comfrontiersin.org

Studies on related prostaglandin metabolites have demonstrated the power of this technique. For instance, the metabolism of other F-series prostaglandins is known to begin with the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, leading to 13,14-dihydro-15-keto prostaglandins. lipidmaps.org Research on the metabolism of 6-keto-prostaglandin F2α in mice has utilized deuterium-labeled analogs to identify and confirm the structure of its major urinary metabolites. semanticscholar.org These examples underscore the potential of this compound as a powerful tool for elucidating the intricate pathways of prostaglandin catabolism.

Application in Targeted Metabolomics and Lipidomics for Eicosanoid Profiling

The field of lipidomics aims to quantify the complete lipid profile within a biological system, and eicosanoids, due to their potent signaling roles and low abundance, present a significant analytical challenge. mdpi.comescholarship.org Targeted metabolomics, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of these lipid mediators. mdpi.comnih.gov In this context, stable isotope-labeled compounds like this compound are indispensable.

Deuterated internal standards are crucial for accurate quantification in mass spectrometry-based assays. lipidmaps.orgresearchgate.net They are chemically almost identical to their endogenous, non-labeled counterparts, meaning they exhibit similar behavior during sample extraction, chromatographic separation, and ionization. lipidmaps.org However, their increased mass allows them to be distinguished by the mass spectrometer.

The key applications of this compound in this area include:

Accurate Quantification: By adding a known amount of this compound as an internal standard to a biological sample, any variations in sample preparation or instrument response can be normalized. This allows for the precise and accurate measurement of the endogenous levels of 15-Keto Limaprost.

Method Validation: It is used to validate the accuracy, precision, and linearity of analytical methods developed for eicosanoid profiling. mdpi.com

Comprehensive Eicosanoid Profiling: While this compound is a specific standard for its unlabeled analog, its use is often part of a broader strategy employing a panel of deuterated eicosanoid standards to simultaneously quantify dozens of these signaling molecules in a single analysis. lipidmaps.orgnih.gov This approach provides a detailed snapshot of the eicosanoid network in various physiological and pathological states.

Research has shown that LC-MS/MS methods using deuterated internal standards can achieve limits of quantification in the low nanogram per milliliter range, enabling the study of eicosanoids in complex biological matrices like plasma, serum, and tissue homogenates. mdpi.comnih.gov

Table 1: Research Findings in Eicosanoid Profiling using Deuterated Standards

Research Finding Significance Reference(s)
Development of a UPLC-MS/MS method for simultaneous quantification of numerous eicosanoids. Enables comprehensive analysis of eicosanoid profiles in a single run, crucial for systems biology approaches. mdpi.comnih.gov
Use of a panel of deuterated internal standards, including prostaglandin analogs. Ensures high accuracy and precision in quantification by correcting for matrix effects and analytical variability. lipidmaps.orgresearchgate.net
Application in studying inflammatory responses in cell culture models. Allows for the detailed characterization of changes in eicosanoid production upon stimulation, providing insights into inflammatory mechanisms. mdpi.com

Development of Reference Standards and Quality Control Applications in Pharmaceutical Research

In the highly regulated environment of pharmaceutical research and development, the use of well-characterized reference standards is a fundamental requirement for ensuring the quality, consistency, and efficacy of drug products. 15-Keto Limaprost is recognized as a metabolite and impurity of the drug Limaprost. nih.govpharmaffiliates.com Therefore, this compound, as a labeled version, plays a critical role in the analytical aspects of pharmaceutical quality control.

Its applications in this domain include:

Impurity Profiling: Regulatory agencies require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and final drug products. This compound can be used as an internal standard in validated analytical methods to accurately quantify the levels of the 15-Keto Limaprost impurity.

Analytical Method Development and Validation: The development of robust and reliable analytical methods, such as HPLC or LC-MS, for routine quality control testing relies on the availability of high-purity reference standards. caymanchem.com this compound serves this purpose during method development, optimization, and validation, ensuring the method is fit for its intended use. caymanchem.com

Stability Studies: During stability testing of Limaprost drug products, this compound can be used to quantify the formation of the 15-Keto Limaprost degradant over time and under various storage conditions.

The availability of this compound from various suppliers as a certified reference material underscores its importance in the pharmaceutical industry. nih.govpharmaffiliates.comsimsonpharma.com These standards are typically accompanied by a Certificate of Analysis, confirming their identity and purity, which is essential for regulatory submissions and compliance.

Table 2: Properties and Applications of this compound in a Pharmaceutical Context

Property/Application Description Reference(s)
Identity Stable isotope-labeled form of 15-Keto Limaprost, a metabolite and impurity of Limaprost. nih.govpharmaffiliates.com
Use Analytical reference standard for method development, validation, and quality control. caymanchem.com
Function Internal standard for accurate quantification of 15-Keto Limaprost impurity in pharmaceutical preparations. caymanchem.com

| Regulatory Compliance | Essential tool for meeting regulatory requirements for impurity profiling and control. | caymanchem.com |

Future Perspectives and Challenges in Research Involving 15 Keto Limaprost D3

Advancement in High-Resolution Mass Spectrometry for Isotopic Tracing

High-Resolution Mass Spectrometry (HRMS) stands at the forefront of advancing isotopic tracing studies. HRMS instruments, particularly those with technologies like Orbitrap, offer high-resolution accurate mass (HRAM) capabilities, which are essential for differentiating between isotopologues—molecules that differ only in their isotopic composition. thermofisher.com This technology allows for the precise measurement of mass, enabling the clear distinction of 15-Keto Limaprost-d3 from its endogenous, non-labeled analogs and other interfering molecules within a complex sample. thermofisher.comebin.pub

The ability of HRMS to resolve ions with unique empirical formulas is a significant advantage. ebin.pub For a compound like this compound, this means that the mass difference imparted by the three deuterium (B1214612) atoms can be detected with high confidence, facilitating its use as a tracer to follow the metabolic fate of the parent drug, limaprost. Future advancements are expected to further enhance the sensitivity and resolving power of these instruments, allowing for the detection of even lower concentrations of the labeled compound and its metabolites. thermofisher.com The development of comprehensive HR-MS/MS spectral libraries, which already include numerous 15-keto prostaglandins (B1171923), will further streamline the identification and confirmation of these molecules in research settings. sciex.com

Integration with Computational Modeling for Metabolic Network Analysis

The data generated from isotopic tracing studies using this compound provides valuable input for computational models of metabolic networks. universiteitleiden.nlwikipedia.org Metabolic network modeling allows for an in-depth analysis of the molecular mechanisms within an organism by correlating genomic data with molecular physiology. wikipedia.org By introducing a labeled compound like this compound into a biological system, researchers can track its conversion and incorporation into various metabolic pathways.

This experimental flux data can then be integrated into mathematical models to refine our understanding of cellular metabolism. mdpi.com Techniques such as Flux Balance Analysis (FBA) can use this information to simulate metabolic states and predict the distribution of metabolic flows throughout the network. universiteitleiden.nlmdpi.com For instance, computational tools can model the interaction of metabolites with enzymes like aldo-keto reductases, which are involved in the metabolism of prostaglandins and other compounds. nih.gov The integration of precise quantitative data from HRMS tracing with sophisticated computational models represents a powerful approach to elucidating the systemic effects of a drug and understanding its mechanism of action on a network level. universiteitleiden.nlwikipedia.org

Computational Modeling in Metabolic Analysis
Modeling Approach Description
Metabolic Network Reconstruction Compiles all relevant metabolic information of an organism into a mathematical model, breaking down pathways into their respective reactions and enzymes. wikipedia.org
Flux Balance Analysis (FBA) A mathematical method used to simulate metabolism in genome-scale reconstructions of metabolic networks, predicting metabolic fluxes. universiteitleiden.nlwikipedia.org
Kinetic Modeling Uses differential equations to describe the rate of biochemical reactions, providing a dynamic view of the metabolic network. universiteitleiden.nl
Molecular Docking & Simulation Computational techniques used to predict and analyze the interaction between a ligand (e.g., a drug metabolite) and a protein (e.g., an enzyme), assessing binding affinity and stability. nih.gov

Expansion of Stable Isotope Labeling Applications in Systems Biology

Systems biology aims to understand the complex interactions within biological systems as a whole. Stable isotope labeling is a cornerstone of this field, providing a means to trace the flow of molecules through interconnected biochemical pathways. The application of this compound extends beyond simple pharmacokinetic studies into the realm of metabolomics and fluxomics, which are key disciplines within systems biology.

By tracking the deuterium label from this compound as it is processed by the cell, researchers can map the activity of specific metabolic pathways in response to the parent drug. This approach provides quantitative data on metabolic reprogramming, which is crucial for understanding disease states like cancer or the response to therapeutic interventions. universiteitleiden.nlmdpi.com As analytical techniques become more sensitive, it will be possible to apply stable isotope tracers like this compound to smaller sample sizes, including specific cell types or subcellular compartments, providing a higher resolution view of metabolic dynamics. mdpi.com This expansion will enhance the construction of multi-scale models that link cellular metabolism to tissue- and organ-level physiology. mdpi.com

Addressing Analytical Challenges in Complex Biological Matrices

A significant challenge in the analysis of eicosanoids and their metabolites, including 15-Keto Limaprost, is their very low abundance in complex biological matrices such as plasma or tissue homogenates. researchgate.net This complexity, combined with potential poor ionization efficiency during mass spectrometry analysis, can hinder sensitive and accurate detection. researchgate.net

To overcome these hurdles, various analytical strategies are employed. The use of a deuterated internal standard like this compound is fundamental for accurate quantification, as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression, allowing for reliable correction during data processing. caymanchem.com

Another critical strategy is chemical derivatization. researchgate.net Prostaglandins contain a carboxylic acid group, which can be chemically modified to enhance its ionization properties, particularly for electrospray ionization (ESI) mass spectrometry. researchgate.netresearchgate.net Attaching a "tag" with a permanent positive charge, for example, can significantly improve detection sensitivity in the positive ion mode. researchgate.net The development of novel derivatization reagents and optimized protocols continues to be an active area of research aimed at pushing the limits of detection for low-abundance lipids. researchgate.netresearchgate.net Combining these advanced sample preparation techniques with the selectivity of HRMS is essential for robustly addressing the analytical challenges posed by complex biological samples.

Q & A

Q. How can synergistic effects between this compound and other vasoactive agents be systematically evaluated?

  • Methodological Answer : Use Chou-Talalay combination index (CI) analysis in cell-based assays (e.g., vascular smooth muscle cells). Co-administer with nitric oxide donors (e.g., sodium nitroprusside) and measure cAMP/cGMP levels via ELISA. Validate in ex vivo aortic ring models pre-treated with receptor antagonists (e.g., EP4 receptor blocker) .
  • Mechanistic Insight : Perform RNA-seq to identify synergistic gene regulation pathways (e.g., PTGS2, NOS3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.